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Compound of Interest

Compound Name: Lacinilene C

Cat. No.: B113472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Lacinilene C, a sesquiterpenoid found in Gossypium hirsutum. The information presented

herein is intended to support research and development efforts in natural product chemistry

and drug discovery.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) has established the molecular formula of

Lacinilene C as C₁₅H₁₈O₃. The exact mass provides a fundamental data point for its

identification.

Table 1: High-Resolution Mass Spectrometry Data for Lacinilene C

Parameter Value

Molecular Formula C₁₅H₁₈O₃

Exact Mass 246.1256 g/mol

Experimental Protocol: Mass Spectrometry

A general protocol for the mass spectral analysis of sesquiterpenoids like Lacinilene C
involves the following steps:
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Sample Preparation: A purified sample of Lacinilene C is dissolved in a suitable volatile

solvent, such as methanol or acetonitrile.

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of

moderately polar compounds like Lacinilene C. The sample solution is introduced into the

mass spectrometer, where it is nebulized and ionized, typically forming protonated molecules

[M+H]⁺ or sodiated adducts [M+Na]⁺.

Mass Analysis: The ionized molecules are then guided into a high-resolution mass analyzer,

such as a time-of-flight (TOF) or Orbitrap instrument. These analyzers are capable of

measuring the mass-to-charge ratio (m/z) of the ions with high accuracy.

Data Acquisition and Analysis: The instrument records the m/z values of the detected ions.

The elemental composition is then determined from the accurate mass measurement using

specialized software. For fragmentation studies (MS/MS), a specific precursor ion (e.g., the

molecular ion) is selected, fragmented, and the resulting product ions are analyzed to

provide structural information.

The following diagram illustrates a generalized workflow for mass spectrometry analysis of

natural products.
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A generalized workflow for mass spectrometry analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Due to the absence of publicly available, experimentally determined ¹H and ¹³C NMR data for

Lacinilene C in the scientific literature, this section will present predicted NMR data based on

computational models. It is crucial to note that these are theoretical values and should be

confirmed by experimental data.

Disclaimer: The following NMR data are predicted and have not been experimentally verified.

Table 2: Predicted ¹H NMR Chemical Shifts for Lacinilene C

Position Predicted Chemical Shift (ppm)

Data not available in published literature

Table 3: Predicted ¹³C NMR Chemical Shifts for Lacinilene C

Position Predicted Chemical Shift (ppm)

Data not available in published literature

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring ¹H, ¹³C, and 2D NMR spectra of a sesquiterpenoid like

Lacinilene C is outlined below:

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to determine the

chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values)

of the protons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b113472?utm_src=pdf-body
https://www.benchchem.com/product/b113472?utm_src=pdf-body
https://www.benchchem.com/product/b113472?utm_src=pdf-body
https://www.benchchem.com/product/b113472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy: A one-dimensional proton-decoupled ¹³C NMR spectrum is recorded

to identify the chemical shifts of all unique carbon atoms in the molecule. DEPT

(Distortionless Enhancement by Polarization Transfer) experiments can be used to

differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin

couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are two or three bonds apart, which is crucial for

assembling the carbon skeleton.

Data Processing and Analysis: The acquired NMR data is processed using specialized

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase

correction, baseline correction, and peak picking to extract the chemical shifts and coupling

constants.

The logical relationship for structure elucidation using various NMR techniques is depicted in

the following diagram.
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Logical workflow for NMR-based structure elucidation.

Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways

modulated by Lacinilene C. Further biological studies are required to elucidate its mechanism

of action and potential therapeutic targets.

Conclusion
This technical guide summarizes the available spectroscopic data for Lacinilene C and

provides standardized experimental protocols for its analysis. The lack of experimentally

verified NMR data highlights an area for future research. The information provided herein

serves as a foundational resource for scientists engaged in the study and development of this

natural product.
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To cite this document: BenchChem. [Spectroscopic Profile of Lacinilene C: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113472#spectroscopic-data-of-lacinilene-c-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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